Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester
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Overview
Description
Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is synthesized from benzoic acid and ethyl alcohol, with a phenylthioxomethyl group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester typically involves the esterification of benzoic acid with ethyl alcohol in the presence of a dehydrating agent such as concentrated sulfuric acid . The reaction conditions include heating the mixture to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the reaction of benzoic acid with ethyl alcohol under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and ethyl alcohol.
Reduction: Reduction of the ester can produce primary alcohols.
Aminolysis: The ester can react with ammonia or amines to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Aminolysis: Ammonia or primary/secondary amines are used under mild heating conditions.
Major Products
Hydrolysis: Benzoic acid and ethyl alcohol.
Reduction: Primary alcohols.
Aminolysis: Amides.
Scientific Research Applications
Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The phenylthioxomethyl group may contribute to its biological activity by modulating oxidative stress and interacting with enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but without the phenylthioxomethyl group.
Benzyl benzoate: An ester with a benzyl group instead of an ethyl group.
Methyl benzoate: An ester with a methyl group instead of an ethyl group.
Uniqueness
Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester is unique due to the presence of the phenylthioxomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activities compared to other simple esters .
Properties
CAS No. |
63208-63-9 |
---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl 4-(benzenecarbonothioylamino)benzoate |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)13-8-10-14(11-9-13)17-15(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,20) |
InChI Key |
ALAPFXPUCNCHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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